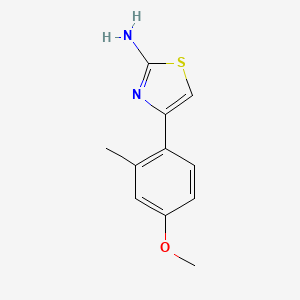![molecular formula C9H17ClN4O2S B13582400 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C9H16N4O2S·HCl and a molecular weight of 280.78 g/mol . This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
One common method involves the reaction of 1H-pyrazole-4-sulfonyl chloride with piperidine-4-methanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The final product is then purified and converted to its hydrochloride salt form.
Analyse Chemischer Reaktionen
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine hydrochloride: This compound has a similar structure but with a different position of the piperidine ring, leading to different chemical and biological properties.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: This compound contains a methyl group instead of the piperidine ring, resulting in different reactivity and applications.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a boronic acid ester group, making it useful in Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H17ClN4O2S |
|---|---|
Molekulargewicht |
280.78 g/mol |
IUPAC-Name |
[1-(1H-pyrazol-4-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H16N4O2S.ClH/c10-5-8-1-3-13(4-2-8)16(14,15)9-6-11-12-7-9;/h6-8H,1-5,10H2,(H,11,12);1H |
InChI-Schlüssel |
BERXYEDZIOECDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CNN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


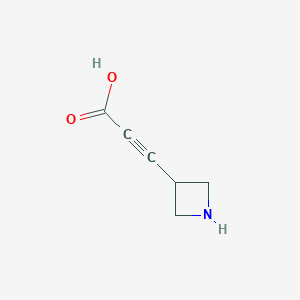
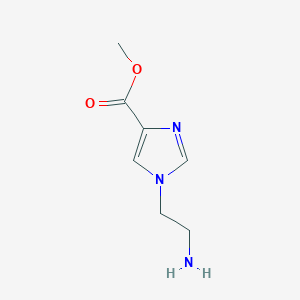


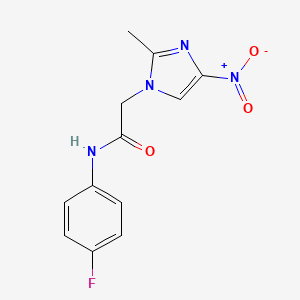
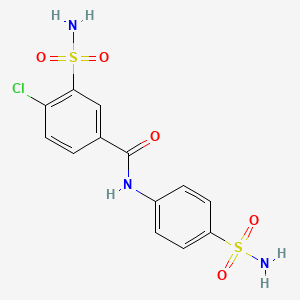
![rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol](/img/structure/B13582342.png)
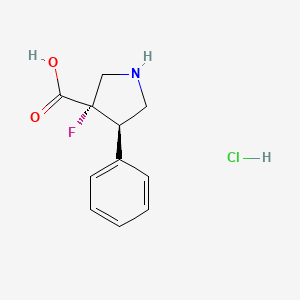

![1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13582355.png)
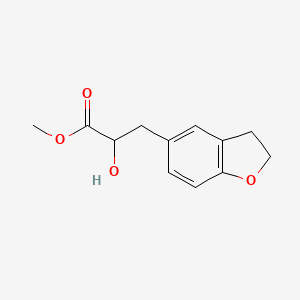
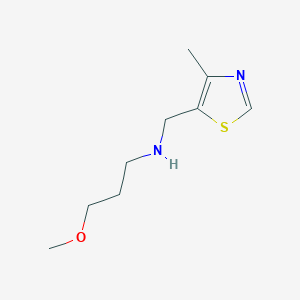
![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
